

Spectroscopic Profile of 1,2-Diformylhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Diformylhydrazine

Cat. No.: B1218853

[Get Quote](#)

An in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of **1,2-Diformylhydrazine**, complete with experimental protocols and a detailed synthesis workflow.

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **1,2-Diformylhydrazine** (DFH), a compound of interest in various chemical and pharmaceutical research fields. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its NMR and IR spectral data, detailed experimental methodologies for data acquisition, and a clear visualization of its synthesis process.

Spectroscopic Data

The structural elucidation of **1,2-Diformylhydrazine** relies heavily on spectroscopic techniques. The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and electronic environment of the nuclei within the **1,2-Diformylhydrazine** molecule. The compound consists of three rotamers: ZZ, ZE, and EE, and its ^1H , ^{13}C , and ^{15}N NMR data have been thoroughly investigated.^[1]

Table 1: ^1H NMR Spectroscopic Data for **1,2-Diformylhydrazine**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.2	Singlet	CHO (Formyl proton)
~9.5	Broad Singlet	NH (Amide proton)
Note: Chemical shifts are approximate and can vary based on solvent and concentration.		

Table 2: ^{13}C NMR Spectroscopic Data for **1,2-Diformylhydrazine**

Chemical Shift (δ) ppm	Assignment
~163	C=O (Carbonyl carbon)
Note: Chemical shifts are approximate and can vary based on solvent and concentration.	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **1,2-Diformylhydrazine** by measuring the absorption of infrared radiation at various frequencies corresponding to the molecule's vibrational modes. The IR spectrum of **1,2-Diformylhydrazine** is typically recorded using a KBr disc or as a nujol mull.[\[2\]](#)

Table 3: Characteristic IR Absorption Bands for **1,2-Diformylhydrazine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3000	Strong, Broad	N-H stretching
1700-1650	Strong	C=O stretching (Amide I)
1550-1500	Medium	N-H bending (Amide II)
1300-1200	Medium	C-N stretching

Note: Peak positions and intensities are approximate.

Experimental Protocols

This section details the methodologies for the synthesis of **1,2-Diformylhydrazine** and the acquisition of the spectroscopic data presented.

Synthesis of 1,2-Diformylhydrazine

1,2-Diformylhydrazine can be synthesized through the reaction of hydrazine hydrate with formic acid.

Materials:

- Hydrazine hydrate
- Formic acid (98-100%)
- Ethanol (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add formic acid to an equimolar amount of hydrazine hydrate. The reaction is exothermic and should be performed in a well-ventilated fume hood.
- Heat the reaction mixture at 100-110°C for 2-3 hours.
- Cool the mixture to room temperature, which should result in the precipitation of a solid.

- Filter the crude product and wash it with cold ethanol.
- Recrystallize the solid from hot ethanol or water to obtain pure **1,2-Diformylhydrazine** as a white crystalline solid.
- Dry the purified product in a vacuum oven.

NMR Spectroscopy

Instrumentation:

- A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve approximately 10-20 mg of **1,2-Diformylhydrazine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-12 ppm

¹³C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-200 ppm

Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase and baseline correct the spectra.
- Reference the chemical shifts to the residual solvent peak (for DMSO-d₆: δ = 2.50 ppm for ¹H and δ = 39.5 ppm for ¹³C).

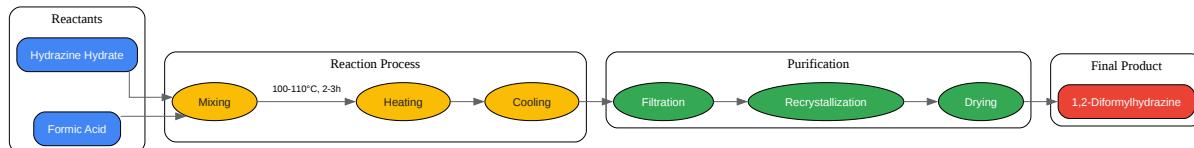
IR Spectroscopy

Instrumentation:

- Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **1,2-Diformylhydrazine** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.


Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and record the sample spectrum.
- The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Visualizations

Synthesis Workflow of **1,2-Diformylhydrazine**

The following diagram illustrates the key steps in the synthesis of **1,2-Diformylhydrazine**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1,2-Diformylhydrazine**.

This guide provides a foundational understanding of the spectroscopic properties of **1,2-Diformylhydrazine**. For more specific applications and advanced analytical techniques, further investigation and consultation of primary research literature are recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 1,2-Diformylhydrazine(628-36-4) IR Spectrum [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,2-Diformylhydrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1218853#spectroscopic-data-of-1-2-diformylhydrazine-nmr-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com